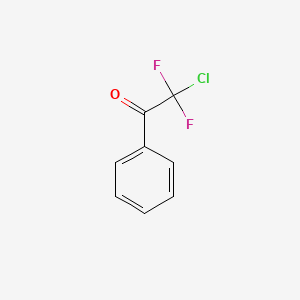

2-Chloro-2,2-difluoroacetophenone

Übersicht

Beschreibung

2-Chloro-2,2-difluoroacetophenone is an organofluorine compound with the molecular formula C8H5ClF2O. It is a difluorocarbene reagent commonly used in organic synthesis, particularly in the preparation of difluoromethylated phenols and other fluorinated compounds . This compound is known for its role as a non-ozone-depleting substance (non-ODS) based difluorocarbene precursor .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Chloro-2,2-difluoroacetophenone can be synthesized using 2,2,2-trifluoroacetophenone as the starting material. The reaction involves the use of potassium hydroxide or potassium carbonate as bases to facilitate the difluoromethylation of phenol derivatives . This method is environmentally friendly and offers high yields .

Industrial Production Methods

The industrial production of this compound typically involves the reaction of 2,2,2-trifluoroacetophenone with chlorinating agents under controlled conditions. The process is designed to be efficient and scalable, ensuring the availability of the compound for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-2,2-difluoroacetophenone undergoes several types of chemical reactions, including:

Substitution Reactions: It acts as a difluorocarbene reagent, reacting with phenol derivatives to form aryl difluoromethyl ethers.

Addition Reactions: It can participate in the Baylis-Hillman reaction with fluoroalkyl ketones to produce chlorodifluoromethyl-containing products.

Common Reagents and Conditions

Catalysts: Novel ruthenium catalysts can be employed in the synthesis of propargyl alcohols from this compound.

Major Products Formed

Aryl Difluoromethyl Ethers: Formed through the difluoromethylation of phenol derivatives.

Chlorodifluoromethyl-Containing Products: Obtained from the Baylis-Hillman reaction with fluoroalkyl ketones.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

2-Chloro-2,2-difluoroacetophenone serves as a crucial intermediate in the synthesis of pharmaceutical compounds. It is particularly notable for its role in developing anti-inflammatory and analgesic drugs. The compound's ability to inhibit specific enzymes makes it a candidate for therapeutic applications targeting diseases associated with dysregulated phosphorylation processes.

Fluorinated Compounds

The compound is instrumental in producing fluorinated organic compounds. These compounds are essential in agrochemicals and specialty chemicals due to their enhanced efficacy and stability. The introduction of fluorine into organic molecules often improves their biological activity and metabolic stability.

Material Science

In material science, this compound is explored for creating advanced materials such as polymers with improved thermal and chemical resistance. These materials find applications in coatings and adhesives, enhancing product durability.

Organic Synthesis

As a reagent in organic synthesis, this compound facilitates the development of new chemical reactions and methodologies. Its use as a difluorocarbene precursor allows for the difluoromethylation of phenolic compounds, leading to the formation of aryl difluoromethyl ethers, which are valuable intermediates in synthetic chemistry .

Analytical Chemistry

In analytical chemistry, this compound is utilized for detecting and quantifying other compounds. It provides reliable methods for quality control across various industries, including pharmaceuticals and agrochemicals .

Case Studies and Research Findings

Several studies highlight the biological activity and synthetic applications of this compound:

Enzyme Inhibition Studies

Research indicates that this compound effectively inhibits protein tyrosine phosphatases such as SHP-1 and PTP1B at low micromolar concentrations. This inhibition can significantly alter cellular signaling pathways related to growth and differentiation .

Antimicrobial Research

Preliminary studies have suggested potential antimicrobial properties of this compound. Further investigations are necessary to evaluate its efficacy against specific pathogens .

Toxicological Assessments

Toxicological studies are ongoing to ascertain the safety profile of this compound in industrial applications. Understanding its environmental impact is critical for regulatory compliance .

Wirkmechanismus

The mechanism of action of 2-Chloro-2,2-difluoroacetophenone involves its role as a difluorocarbene reagent. It readily reacts with phenol derivatives in the presence of bases like potassium hydroxide or potassium carbonate to produce aryl difluoromethyl ethers . The difluorocarbene intermediate generated during the reaction is highly reactive and facilitates the formation of the desired products .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,2-Difluoroacetophenone: Similar in structure but lacks the chlorine atom.

Chlorodifluoromethyl Phenyl Ketone: Another related compound with similar reactivity.

Uniqueness

2-Chloro-2,2-difluoroacetophenone is unique due to its ability to act as a non-ODS-based difluorocarbene precursor, making it an environmentally friendly alternative to other difluoromethylating agents . Its high reactivity and versatility in various chemical reactions further distinguish it from similar compounds .

Biologische Aktivität

2-Chloro-2,2-difluoroacetophenone (CDFAP) is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique properties as a difluorocarbene precursor. This article explores the biological activity of CDFAP, focusing on its synthetic applications, mechanisms of action, and potential therapeutic uses.

CDFAP is characterized by the presence of both chlorine and difluoromethyl groups, which influence its reactivity and biological interactions. Its molecular formula is with a molecular weight of 192.57 g/mol. The compound is typically synthesized from 2,2,2-trifluoroacetophenone through chlorination processes, yielding high purity and yield rates .

Synthetic Applications

CDFAP serves as an efficient difluorocarbene source in various reactions, particularly in the difluoromethylation of phenolic compounds. The reaction mechanism involves the generation of difluorocarbene through the deprotonation of CDFAP, which subsequently reacts with nucleophiles such as phenols to form aryl difluoromethyl ethers . This method has been shown to produce good yields (up to 90%) while being environmentally friendly compared to traditional methods involving ozone-depleting substances (ODS) .

Antimicrobial Properties

Recent studies indicate that CDFAP exhibits significant antimicrobial activity. For instance, it has been used in the synthesis of garenoxacin mesylate, an antibiotic agent. The difluoromethylation process enhances the lipophilicity and biological availability of the resulting compounds, thereby improving their efficacy against bacterial strains .

Mechanistic Studies

The biological activity of CDFAP can be attributed to its ability to modify biomolecules through difluoromethylation. This modification can alter the pharmacokinetic properties of drugs by enhancing their metabolic stability and binding affinity to target proteins . The introduction of the CF2H group has been shown to improve hydrogen-bonding capabilities, which can be crucial for drug-receptor interactions .

Case Studies

- Difluoromethylation of Phenols : A study demonstrated that CDFAP effectively reacts with various phenolic derivatives under mild conditions to yield aryl difluoromethyl ethers. These derivatives exhibited enhanced biological activity compared to their non-fluorinated counterparts, suggesting a potential application in developing new pharmaceuticals .

- Antimicrobial Synthesis : In another case, CDFAP was utilized in synthesizing compounds with significant antimicrobial properties. The resulting products showed activity against several Gram-positive and Gram-negative bacteria, indicating the compound's potential role in antibiotic development .

Data Table: Biological Activity Overview

| Property | Observation |

|---|---|

| Molecular Formula | |

| Molecular Weight | 192.57 g/mol |

| Synthesis Yield | Up to 90% via difluoromethylation |

| Antimicrobial Activity | Effective against various bacterial strains |

| Mechanism | Acts as a difluorocarbene precursor |

Eigenschaften

IUPAC Name |

2-chloro-2,2-difluoro-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNOONJNILVDLSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20285675 | |

| Record name | 2-Chloro-2,2-difluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20285675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

384-67-8 | |

| Record name | 384-67-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-2,2-difluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20285675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-2,2-difluoroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-chloro-2,2-difluoroacetophenone a desirable reagent for difluoromethylation reactions?

A1: this compound stands out due to its environmentally friendly synthesis and ease of handling. Unlike older methods reliant on ozone-depleting substances (ODS), this compound can be synthesized in high yield from 2,2,2-trifluoroacetophenone. [] This makes it a greener alternative for introducing the difluoromethyl group into various molecules. [, ]

Q2: How does this compound act as a difluorocarbene precursor? What types of reactions can it be used for?

A2: This compound acts as a difluorocarbene precursor in the presence of a base like potassium hydroxide or potassium carbonate. [] The base deprotonates the alpha-carbon, leading to the formation of a difluorocarbene intermediate. This reactive species can then undergo reactions with various nucleophiles. One well-studied application is the difluoromethylation of phenol derivatives, where this compound readily reacts to form aryl difluoromethyl ethers in good yields. []

Q3: Are there any advantages to using this compound over other difluorocarbene reagents, such as trimethylsilyl-based reagents?

A3: While trimethylsilyl-based reagents like (bromodifluoromethyl)trimethylsilane (TMSCF2Br) are versatile, this compound offers practical advantages for certain reactions. Its synthesis is straightforward and doesn't require specialized techniques or reagents. [] Additionally, its reactivity profile, particularly under basic conditions, might be preferable for specific transformations or substrate classes, though further research may be needed to fully understand its selectivity compared to other reagents.

Q4: What are the structural characteristics of this compound?

A4: this compound (C8H5ClF2O) has a molecular weight of 190.56 g/mol. [] It is a colorless liquid at room temperature with a boiling point of 84-85 °C at 25 mmHg. [] While specific spectroscopic data might be found in the literature, the provided abstracts do not offer detailed characterization information.

Q5: Are there any safety concerns associated with handling this compound?

A5: Due to its high reactivity with bases, nucleophiles, and reducing agents, this compound should be handled with caution. [] It's essential to store it under anhydrous, neutral conditions and use it in a well-ventilated fume hood to minimize exposure risks. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.